![molecular formula C14H27N3O2 B1381908 tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate CAS No. 1803612-07-8](/img/structure/B1381908.png)
tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate
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Description
Tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate, also known as TBOAP, is a synthetic organic compound that has been used in a variety of scientific and research applications. TBOAP is a white crystalline solid with a melting point of about 130°C and a boiling point of about 180°C. It is soluble in water, alcohol, and organic solvents, and is relatively stable under normal laboratory conditions.
Scientific Research Applications
Synthesis and Characterization Techniques Piperazine derivatives are synthesized through various methodologies, including condensation reactions and intramolecular lactonization, to yield compounds with diverse biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction, characterized by LCMS, 1H NMR, and X-ray diffraction studies, demonstrating the structural diversity achievable within this chemical class (Sanjeevarayappa et al., 2015).
Biological Evaluation The evaluation of biological activities is a crucial aspect of research on piperazine derivatives. These compounds are investigated for their antibacterial, anthelmintic, and potential anti-malarial activities, underscoring their significance in medicinal chemistry. For instance, certain derivatives have been shown to exhibit moderate anthelmintic and poor antibacterial activities, indicating their potential utility in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Advanced Synthesis Techniques Advanced synthesis techniques, including amination reactions and cyclic amino acid ester synthesis, further exemplify the versatility of piperazine derivatives. These methodologies enable the creation of compounds with intricate molecular architectures and potential for diverse applications, from catalysis to biological activity modulation (Liu Ya-hu, 2010).
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-11-6-4-5-7-16(11)9-12(17)8-15/h11-12H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDODCXFTYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCN2CC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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